QNZ46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
QNZ46 has a wide range of scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of the key applications include:
作用機序
QNZ46 exerts its effects by inhibiting NMDA receptor function in a non-competitive and voltage-independent manner . This inhibition requires the binding of glutamate to the GluN2 subunit but does not depend on glycine binding to the GluN1 subunit . The compound binds to a novel site on the NMDA receptor, which has not been previously described, and this site is adjacent to the transmembrane helices of the receptor . This unique mechanism of action makes this compound a valuable tool for studying NMDA receptor function and for developing new therapeutic agents .
生化学分析
Biochemical Properties
QNZ46 plays a significant role in biochemical reactions as it interacts with GluN2C/GluN2D-containing NMDA receptors . It requires the binding of glutamate to the GluN2 subunit . The nature of these interactions is non-competitive, meaning that this compound does not compete with glutamate for the same binding site but instead binds to a different site on the receptor .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an NMDA receptor antagonist . By inhibiting the function of NMDA receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with NMDA receptors . As a non-competitive antagonist, it binds to a site on the receptor that is different from the active site, thereby inhibiting the receptor’s function without preventing the binding of glutamate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of QNZ46 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product at an industrial scale .
化学反応の分析
Types of Reactions
QNZ46 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or hydroxylated compounds, which can be further explored for their biological activities .
類似化合物との比較
QNZ46 is unique in its selectivity for NR2C/NR2D-containing NMDA receptors and its non-competitive mechanism of action . Similar compounds include:
DQP-1105: Another NR2C/NR2D-selective NMDA receptor antagonist.
EVP4593: A non-competitive NMDA receptor antagonist with a different selectivity profile.
JSH-23: An inhibitor of NF-κB activation, which also interacts with NMDA receptors.
Compared to these compounds, this compound offers a distinct advantage in its high selectivity and unique binding site, making it a valuable tool for research and potential therapeutic development .
特性
IUPAC Name |
4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVJIICVWDSNI-LFYBBSHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1237744-13-6 |
Source
|
Record name | 1237744-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。